Stereochemical Identity: Enantiomeric Excess Specification vs. Racemate and (3S) Enantiomer
The target compound is supplied as the single (3R) enantiomer with a specification of ≥98% purity (achiral HPLC) . In contrast, the racemic mixture CAS 1212835-32-5 and the (3S) enantiomer CAS 2089661-41-4 are commercially available alternatives. No intrinsic enantiomeric excess (ee) specification is provided for the racemate, while the (3S) enantiomer is typically offered at ≥95% purity. The (3R) configuration is essential for biological activity in the neurokinin antagonist series disclosed in US2010/0069346, where the (3R) diastereomer of the final compound exhibits pKB values in the 7–9 range at NK1 and NK2 receptors, whereas the (3S) diastereomer shows >10-fold reduced affinity [1]. Although direct comparative ee data for the building block itself are not published, the downstream biological consequence of stereochemical inversion is quantitatively established.
| Evidence Dimension | Enantiomeric identity and downstream biological potency (pKB at NK1 receptor) |
|---|---|
| Target Compound Data | (3R) configuration; ≥98% chemical purity; corresponding NK1 pKB 7–9 (final compound in patent) |
| Comparator Or Baseline | (3S) diastereomer: >10-fold reduction in NK1 pKB; Racemate: 50% (3S) content |
| Quantified Difference | >10-fold potency loss upon inversion from (3R) to (3S) in the final compound series |
| Conditions | NK1 receptor binding assay (gerbil NK1, [³H]-Substance P displacement); patent US2010/0069346 |
Why This Matters
Procurement of the incorrect enantiomer or racemate directly leads to a >10-fold loss in target potency in the NK receptor antagonist series, making stereochemical specification a non-negotiable selection criterion.
- [1] US2010/0069346 A1, Example 5 and biological data tables. New Azetidine Derivatives as Neurokinin Receptor Antagonists. View Source
